molecular formula C10H14ClNO2 B2948069 [(2,3-Dihydro-1-benzofuran-3-yl)methyl](methoxy)amine hydrochloride CAS No. 2059954-43-5

[(2,3-Dihydro-1-benzofuran-3-yl)methyl](methoxy)amine hydrochloride

Cat. No.: B2948069
CAS No.: 2059954-43-5
M. Wt: 215.68
InChI Key: ZUMGENQHACSBRV-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core substituted with a methyl-methoxyamine group and a hydrochloride counterion. The benzofuran scaffold is a bicyclic structure comprising a fused benzene and furan ring, which is known for its stability and utility in medicinal chemistry.

The hydrochloride salt form improves crystallinity and stability, a common strategy in drug development to optimize physicochemical properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-yl)-N-methoxymethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-11-6-8-7-13-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMGENQHACSBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1COC2=CC=CC=C12.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride is a synthetic organic compound that belongs to the benzofuran class of heterocyclic compounds. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuroactive and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride features a benzofuran moiety linked to a methoxy amine functional group. The presence of these functional groups is significant for its biological activity.

Property Details
CAS Number 1594065-65-2
Molecular Formula C₉H₁₁NO₂·HCl
Molecular Weight 189.65 g/mol
Solubility Soluble in water and organic solvents

The biological activity of (2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride is primarily attributed to its ability to interact with various biological targets such as receptors and enzymes. The methoxy amine group can participate in nucleophilic substitution reactions, while the benzofuran structure may undergo electrophilic aromatic substitution or oxidation reactions. These interactions are crucial for understanding the pharmacodynamics of the compound.

Biological Activities

Research indicates that compounds within the benzofuran class exhibit various pharmacological activities:

  • Neuroactive Properties : Similar compounds have shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Anti-inflammatory Effects : Benzofuran derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into their biological activities:

Compound Name Structural Features Biological Activity
2-MethylbenzofuranSimilar benzofuran coreNeuroactive
2-(Aminomethyl)phenolContains an amine groupAntidepressant
3-HydroxybenzofuranHydroxyl substitutionAnti-inflammatory

Case Studies and Research Findings

Recent studies have explored the biological effects of related benzofuran derivatives. For instance, research on 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. The study reported that BMBF inhibited cell motility and migration while altering the expression of proteins associated with epithelial-mesenchymal transition (EMT) .

Key Findings from BMBF Study:

  • Cytotoxicity Assay : BMBF showed a dose-dependent suppression of Huh7 cell viability with an IC50 value of 38.15 μM at 48 hours.
  • Motility Inhibition : Non-cytotoxic concentrations significantly inhibited wound closure in scratch assays.
  • Protein Expression Modulation : BMBF downregulated integrin α7 and affected downstream signaling pathways (FAK/AKT), indicating potential mechanisms for its anti-metastatic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three structurally related hydrochlorides:

Compound Core Structure Key Functional Groups Molecular Formula Molecular Weight Applications/Notes
(2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride (Target) 2,3-Dihydrobenzofuran Methyl-methoxyamine, HCl ~C₁₁H₁₄ClNO₂* ~231.7 g/mol* Hypothetical: Potential CNS activity due to amine moiety; benzofuran enhances stability .
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride () 2,3-Dihydrobenzofuran Primary amine, Fluorine substituent, HCl C₈H₉ClFNO 189.61 g/mol Fluorine enhances electronegativity; used in pharmaceutical intermediates .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride () Branched alkyl chain Methyl ester, Methylamine, HCl C₈H₁₈ClNO₂ 195.69 g/mol Amino ester derivative; likely a chiral building block for peptidomimetics or catalysts .
Diphenhydramine Hydrochloride () Ethanolamine derivative Diphenylmethoxy, Dimethylamine, HCl C₁₇H₂₁NO·HCl 291.82 g/mol Antihistamine; ethanolamine backbone critical for H1 receptor antagonism .

*Estimated based on structural analogs.

Key Differences and Implications

Core Scaffold: The target compound and share a 2,3-dihydrobenzofuran core, which confers rigidity and aromaticity. In contrast, Diphenhydramine () uses a flexible ethanolamine backbone, enabling broader conformational diversity for receptor interactions . ’s amino ester lacks cyclic structures, favoring solubility and metabolic stability in linear architectures .

’s primary amine and fluorine substituent may enhance polarity and bioavailability . Diphenhydramine’s diphenylmethoxy group is critical for hydrophobic interactions with histamine receptors, while its dimethylamine group contributes to basicity .

Pharmacological Potential: Benzofuran derivatives (Target, ) are often investigated for neuroactive properties due to their ability to cross the blood-brain barrier. In contrast, Diphenhydramine’s ethanolamine structure is classically associated with antihistamine effects . ’s ester and methylamine groups suggest utility as a synthetic intermediate rather than a direct therapeutic agent .

Research Findings and Trends

  • Benzofuran Derivatives : Structural modifications (e.g., fluorine in , methoxyamine in the target compound) are common strategies to tune electronic properties and binding affinities .
  • Salt Forms : Hydrochloride salts dominate in pharmaceutical formulations due to their ease of purification and enhanced stability, as seen across all compared compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,3-Dihydro-1-benzofuran-3-yl)methylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 2,3-dihydrobenzofuran-3-amine derivatives (e.g., 5-methoxy or trifluoromethoxy analogs) as precursors. Alkylate the amine group using methoxy-containing reagents like methyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structures using 1H NMR^1 \text{H NMR} (e.g., DMSO-d₆ solvent, δ 3.76–3.86 ppm for methoxy groups) .
  • Step 3 : Convert the free base to the hydrochloride salt by treating with HCl gas in anhydrous diethyl ether. Monitor pH to ensure complete protonation .
  • Optimization : Adjust reaction temperature (45–60°C) and stoichiometry (1.2–1.5 equivalents of alkylating agent) to improve yield (>80%). Use catalytic agents like DMAP for sterically hindered reactions .

Q. How can the purity and stability of this compound be validated under laboratory storage conditions?

  • Methodology :

  • Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) to confirm ≥98% purity. Compare retention times with reference standards .
  • Stability Testing : Store aliquots at –20°C, 4°C, and room temperature. Assess degradation via LC-MS over 6 months. Hydrochloride salts typically exhibit superior shelf-life compared to free bases due to reduced hygroscopicity .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, N95 masks, and chemical-resistant lab coats. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect using absorbent materials (e.g., vermiculite). Dispose via hazardous waste channels .
  • Toxicity : Acute exposure risks include respiratory irritation (LC₅₀ > 5 mg/L in rodents) and corneal damage. Pre-treat work surfaces with 10% ethanol for deactivation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. trifluoromethoxy groups) impact the compound’s receptor-binding affinity?

  • Methodology :

  • Molecular Docking : Compare binding poses in serotonin or adrenergic receptor models (PDB: 5HT2A, ADRB2). Methoxy groups enhance π-π stacking with aromatic residues (e.g., Phe340 in 5HT2A), while electron-withdrawing groups (e.g., CF₃) may reduce affinity due to steric clashes .
  • In Vitro Assays : Use radioligand displacement (e.g., 3H^3 \text{H}-ketanserin for 5HT2A) to measure IC₅₀. Correlate results with Hammett σ values for substituent effects .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge suspensions (10,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ = 254 nm). Discrepancies may arise from polymorphic forms; confirm crystallinity via PXRD .
  • Co-solvency Studies : Apply the Higuchi-Connors model to assess solubility enhancement with cyclodextrins or surfactants (e.g., Tween-80) .

Q. How does the hydrochloride salt form influence pharmacokinetics compared to free-base formulations?

  • Methodology :

  • In Vivo Testing : Administer equimolar doses (IV/PO) in rodent models. Measure plasma concentrations via LC-MS/MS. Hydrochloride salts often show faster absorption (Tₘₐₓ 1–2 hr vs. 3–4 hr for free base) due to improved aqueous solubility .
  • Caco-2 Permeability : Compare apparent permeability (Pₐₚₚ) in intestinal cell monolayers. Salt forms may enhance paracellular transport by modulating tight junctions .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?

  • Methodology :

  • Chiral Resolution : Use preparative SFC (Chiralpak AD-H column, CO₂/ethanol) to separate enantiomers. Optimize mobile phase composition to achieve >99% ee .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and chiral HPLC for real-time purity assessment during crystallization .

Key Considerations

  • Contradictions : Discrepancies in toxicity profiles (e.g., LD₅₀ in rodents vs. in vitro cytotoxicity) suggest species-specific metabolic pathways. Validate findings using human hepatocyte models .
  • Advanced Applications : Explore photostability under UV light for photopharmacology studies. Methoxy groups may confer resistance to photodegradation compared to hydroxyl analogs .

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